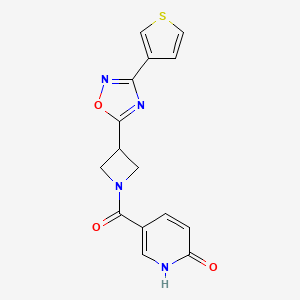
5-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a thiophene, an oxadiazole, an azetidine, and a pyridinone. These groups are common in many pharmaceuticals and could potentially have interesting biological activities.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the oxadiazole and azetidine rings, possibly through cyclization reactions, and the coupling of these rings with the thiophene and pyridinone.Molecular Structure Analysis
The molecule contains several heterocyclic rings which could contribute to its reactivity and properties. The thiophene and oxadiazole rings are aromatic, which could make the molecule more stable.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. However, the presence of the carbonyl group in the azetidine and pyridinone rings could make it susceptible to nucleophilic attack.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any substituents. It’s likely to be a solid at room temperature and could have varying solubility depending on the nature of the solvent.Applications De Recherche Scientifique
Synthesis and Characterization
- A series of azetidine, pyrrolidine, and piperidine derivatives, including compounds with thiophene and oxadiazole rings, were synthesized and evaluated as potential pharmaceutical agents. These compounds, featuring complex heterocyclic structures, have been explored for their selective receptor agonist properties and minimal side effects (Habernickel, 2001).
Antimicrobial Activity
- New 1,2,4-triazoles derived from isonicotinic acid hydrazide have been synthesized, demonstrating significant antimicrobial activities against various bacterial strains. These findings underscore the potential of incorporating the oxadiazole motif for developing new antimicrobial agents (Bayrak et al., 2009).
Anticancer Activity
- Novel synthesized oxadiazole derivatives have shown promising anticancer activities, highlighting the importance of the thiophene and oxadiazole moieties in enhancing biological efficacy against various cancer cell lines. This research provides insights into the design of potential anticancer drugs (Redda & Gangapuram, 2007).
Molecular Structure and Activity Relationship
- Studies on the synthesis, characterization, and evaluation of quinoline-oxadiazole-based azetidinone derivatives and their antimicrobial activities against different bacterial strains offer valuable data on structure-activity relationships, guiding the development of new therapeutic agents (Dodiya et al., 2012).
Novel Heterocyclic Compounds
- Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents has expanded the understanding of heterocyclic compounds' role in drug development. These studies underscore the therapeutic potential of combining oxadiazole and tetrahydropyridine moieties (Albratty et al., 2019).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research could involve studying the biological activity of this compound, optimizing its structure for increased potency or selectivity, and investigating its mechanism of action.
Propriétés
IUPAC Name |
5-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-12-2-1-9(5-16-12)15(21)19-6-11(7-19)14-17-13(18-22-14)10-3-4-23-8-10/h1-5,8,11H,6-7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKFWEWTIFLCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one](/img/structure/B2799104.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline](/img/structure/B2799105.png)
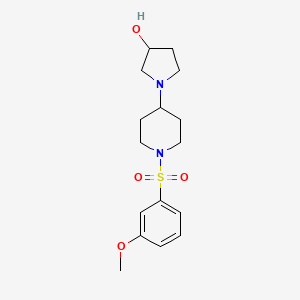
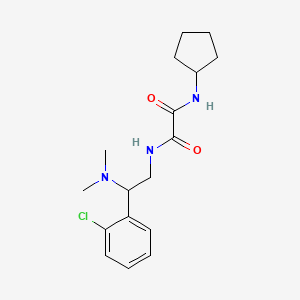
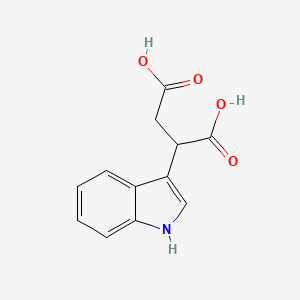
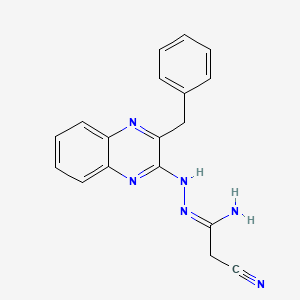
![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)
![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2799118.png)
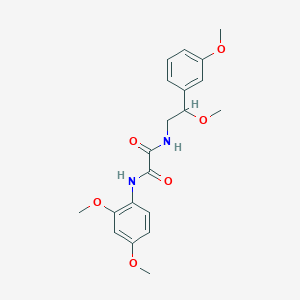
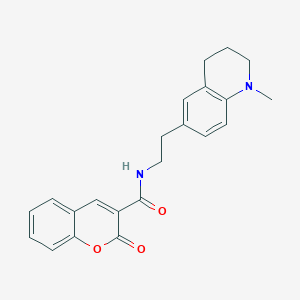
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2799127.png)